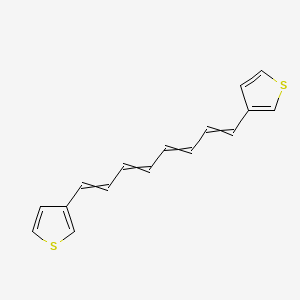
3,3'-(Octa-1,3,5,7-tetraene-1,8-diyl)dithiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-(Octa-1,3,5,7-tetraene-1,8-diyl)dithiophene is an organic compound that features a conjugated system of alternating double and single bonds, making it a member of the polyene family. This compound is characterized by its unique structure, which includes two thiophene rings connected by an octatetraene chain. The presence of thiophene rings imparts aromatic properties, while the octatetraene chain contributes to its conjugated nature, making it an interesting subject for research in materials science and organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Octa-1,3,5,7-tetraene-1,8-diyl)dithiophene can be achieved through various methods, including:
Wittig Condensation: This method involves the reaction of a phosphonium ylide with an aldehyde or ketone to form an alkene. For this compound, the appropriate ylide and carbonyl compound would be selected to form the octatetraene chain.
Dehydrobromination: Using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a base, dehydrobromination can be employed to eliminate hydrogen bromide from a precursor molecule, forming the desired conjugated system.
Hofmann Elimination: This method involves the elimination of a quaternary ammonium salt to form an alkene.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene rings, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the double bonds in the octatetraene chain, converting them into single bonds and potentially altering the conjugated system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Electrophilic reagents like bromine (Br₂) or chloromethyl methyl ether (MOMCl) can be employed under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated or alkylated thiophene derivatives.
Applications De Recherche Scientifique
3,3’-(Octa-1,3,5,7-tetraene-1,8-diyl)dithiophene has a wide range of applications in scientific research:
Materials Science: Its conjugated system makes it a candidate for use in organic semiconductors and conductive polymers.
Organic Electronics: The compound can be used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Biological Studies: Its unique structure allows for exploration in biological systems, potentially serving as a probe or sensor for various biochemical processes.
Medicinal Chemistry: The compound’s reactivity and functional groups make it a potential candidate for drug development and therapeutic applications.
Mécanisme D'action
The mechanism by which 3,3’-(Octa-1,3,5,7-tetraene-1,8-diyl)dithiophene exerts its effects is largely dependent on its conjugated system and aromatic properties. The compound can interact with various molecular targets through π-π stacking interactions, hydrogen bonding, and van der Waals forces. These interactions can influence the electronic properties of the compound, making it useful in electronic and optoelectronic applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5,7-Octatetraene: A simpler polyene with a similar conjugated system but lacking the thiophene rings.
1,8-Diphenyl-1,3,5,7-octatetraene: Similar to 3,3’-(Octa-1,3,5,7-tetraene-1,8-diyl)dithiophene but with phenyl groups instead of thiophene rings.
Cyclooctatetraene: A cyclic polyene with alternating double bonds, differing in structure and properties.
Uniqueness
The presence of thiophene rings in 3,3’-(Octa-1,3,5,7-tetraene-1,8-diyl)dithiophene imparts unique aromatic properties and enhances its stability compared to other linear polyenes. This makes it particularly valuable in applications requiring stable conjugated systems, such as organic electronics and materials science .
Propriétés
Numéro CAS |
111898-04-5 |
|---|---|
Formule moléculaire |
C16H14S2 |
Poids moléculaire |
270.4 g/mol |
Nom IUPAC |
3-(8-thiophen-3-ylocta-1,3,5,7-tetraenyl)thiophene |
InChI |
InChI=1S/C16H14S2/c1(3-5-7-15-9-11-17-13-15)2-4-6-8-16-10-12-18-14-16/h1-14H |
Clé InChI |
OVGAYZRNGVHMQV-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC=C1C=CC=CC=CC=CC2=CSC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


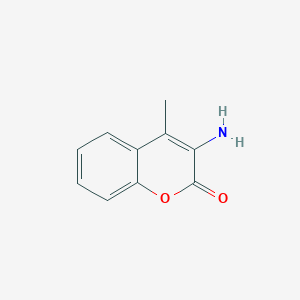
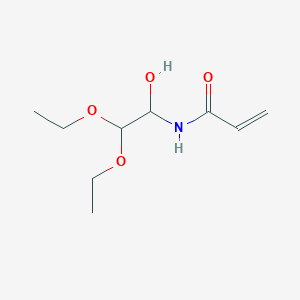
![3-(4'-Fluoro-3,3',5-trimethyl[1,1'-biphenyl]-2-yl)prop-2-enoic acid](/img/structure/B14301525.png)
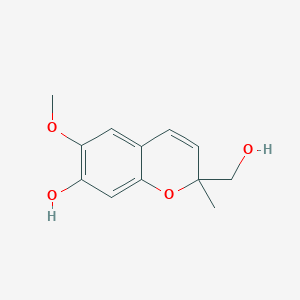

![4-[(Anthracen-1-yl)amino]-4-oxobutanoic acid](/img/structure/B14301540.png)
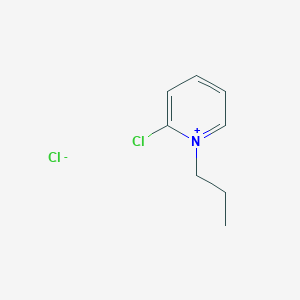



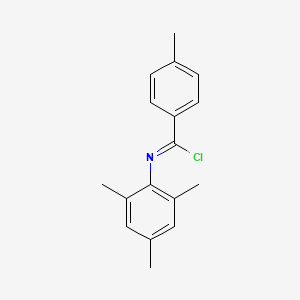


![N'-(3,4-Dichlorophenyl)-N,N-bis{2-[(trimethylsilyl)oxy]ethyl}urea](/img/structure/B14301588.png)
